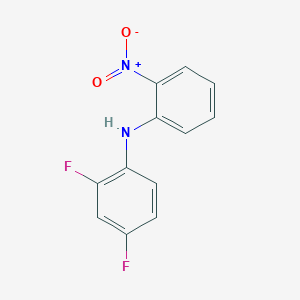

2,4-difluoro-N-(2-nitrophenyl)aniline

Description

2,4-Difluoro-N-(2-nitrophenyl)aniline (CAS: 500302-20-5) is a fluorinated aniline derivative with the molecular formula C₁₂H₈F₂N₂O₂ and a molecular weight of 250.2 g/mol. Its structure features a 2-nitrophenyl group attached to the amino nitrogen of a 2,4-difluoro-substituted benzene ring. Key properties include:

- Solubility: Requires solvent optimization (e.g., DMSO, ethanol) for stock solutions.

- Storage: Stable at room temperature in sealed, moisture-free conditions.

Properties

IUPAC Name |

2,4-difluoro-N-(2-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-8-5-6-10(9(14)7-8)15-11-3-1-2-4-12(11)16(17)18/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLCAYVRBXFGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293998 | |

| Record name | 2,4-difluoro-N-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500302-20-5 | |

| Record name | 2,4-difluoro-N-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-(2-nitrophenyl)aniline typically involves the reaction of 2,4-difluoroaniline with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is often heated to promote the reaction and then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 2,4-difluoro-N-(2-nitrophenyl)aniline can undergo reduction to form the corresponding amine derivative.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 2,4-difluoro-N-(2-aminophenyl)aniline.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 2,4-Difluoro-N-(2-nitrophenyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of fluorine and nitro groups on biological activity. It may also be used in the development of fluorescent probes for imaging applications .

Medicine: Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-nitrophenyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and influence its reactivity. The compound may target enzymes or receptors, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nitroanilines

(a) 3-Chloro-4-fluoro-N-(2-nitrophenyl)aniline

- Structure : Differs by substituting one fluorine with chlorine at the 3-position on the aniline ring.

- Molecular Weight : 266.65 g/mol (higher due to chlorine).

- Impact : Chlorine’s stronger electron-withdrawing effect may alter electronic distribution and reactivity compared to fluorine .

(b) 2-Fluoro-N-(2-nitrophenyl)aniline

- Structure : Lacks the 4-fluoro substituent, reducing steric and electronic effects.

- Applications : Used as a synthetic intermediate, highlighting the role of fluorine in modulating reactivity .

(c) N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline

- Structure : Triarylamine with trifluoromethyl and nitro groups.

Acylated Derivatives

(a) N-(2-Nitrophenyl)butanamide (1) and Hexanamide (2)

- Structure : Feature acyl chains (C4 and C6) instead of fluorine substituents.

- Biological Activity : Act as antagonists in the LuxR quorum-sensing system (IC₅₀ = 58 µM and 94 µM, respectively). The nitro group forms hydrogen bonds with Trp66, while acyl chain length modulates activity .

(b) 2,4-Dimethyl-N-(2-nitrophenyl)benzamide

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

2,4-Difluoro-N-(2-nitrophenyl)aniline is an organic compound characterized by its unique molecular structure, featuring two fluorine atoms and a nitro group attached to an aniline backbone. Its molecular formula is C12H8F2N2O2. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

The presence of fluorine and nitro groups enhances the stability and reactivity of this compound. These functional groups are known to influence the compound's interaction with biological targets, making it a candidate for further research in drug development and imaging applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment and enzyme interactions. The following sections summarize key findings from various studies.

Anticancer Activity

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of DNA replication processes. Specific studies have shown that derivatives with similar structures can exhibit cytotoxic effects against various cancer cell lines.

- Case Study : In vitro studies demonstrated that compounds similar to this compound displayed IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance, one study reported IC50 values ranging from 0.65 to 15.63 µM for related compounds .

- Comparative Analysis : A comparative analysis of structurally related compounds indicates that the introduction of electron-withdrawing groups (EWGs) like nitro and fluorine significantly enhances anticancer activity. Table 1 summarizes the IC50 values for various compounds tested against MCF-7 cells:

| Compound Name | IC50 (µM) | Notes |

|---|---|---|

| This compound | 0.65 | High potency against MCF-7 |

| Doxorubicin | 0.12 | Reference drug |

| 4-Fluoro-2-nitroaniline | 1.5 | Moderate activity |

| 2-Nitroaniline | 5 | Lower activity compared to others |

Enzyme Interaction Studies

In addition to its anticancer properties, this compound has been investigated for its potential as a probe in biological studies aimed at understanding enzyme interactions.

- Enzyme Inhibition : Preliminary findings suggest that this compound may selectively inhibit certain enzymes involved in cancer metabolism, although specific targets remain to be fully elucidated.

- Mechanistic Insights : The mechanism by which the compound exerts its effects is thought to involve binding to active sites on enzymes, thereby altering their activity and influencing metabolic pathways critical for tumor growth.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This process is characterized by high specificity and yield when optimized conditions are applied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.